tert-Butyl(triethoxy)silane
Overview
Description
Tert-Butyl(triethoxy)silane is a chemical compound with the IUPAC name tert-butyl (triethoxy)silane . It has a molecular weight of 220.38 and is characterized by its InChI code 1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The this compound molecule contains a total of 37 bonds, including 13 non-H bonds and 7 rotatable bonds . More detailed structural analysis would require specific experimental data or computational modeling .Physical and Chemical Properties Analysis
This compound has a molecular weight of 220.38 . It is typically stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications
Reducing Abilities and Hydrosilylation
Tris(alkylthio)silanes, including tert-Butyl(triethoxy)silane derivatives, have been identified as effective reducing agents for a variety of organic substrates through free radical mechanisms. They also serve as hydrosilylating agents for alkenes, demonstrating the utility of tert-butyl silanes in organic synthesis and materials science (Chatgilialoglu et al., 1992).
Surface Treatment and Modification
This compound-based polymers have been explored for the surface treatment of inorganic particles and metals. These macromolecular silane coupling agents exhibit excellent dispersibility in organic media, significantly enhancing the interaction between inorganic surfaces and organic polymers (Yamamoto & Ohata, 1996).
Inorganic-Organic Layered Materials
The hydrolysis and polycondensation of triethoxy(alkyl)silanes, including variants of this compound, have been utilized to create inorganic-organic layered materials with ordered structures. These materials find applications in catalysis, separation technologies, and as precursors for advanced functional materials (Shimojima, Sugahara, & Kuroda, 1997).
Polymer Chemistry and Material Science
This compound and its derivatives have been pivotal in developing novel polymers and enhancing the properties of existing materials. For instance, the synthesis and application of novel silane coupling agents that function as initiators in polymerization processes demonstrate the compound's critical role in creating new polymeric materials with desirable properties and functionalities (Ma et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Tert-Butyl(triethoxy)silane is primarily used as a silane coupling agent . It interacts with various substrates, including nano-TiO2, and plays a role in initiating polymerization .
Mode of Action
The compound interacts with its targets through a process known as co-metabolism . It is synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The resulting reagent exhibits the characteristics of both a coupling agent and an initiator .
Biochemical Pathways
The tert-butyl group, a component of this compound, has unique reactivity patterns that are utilized in various chemical transformations . It plays a significant role in biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s thermokinetics have been investigated, including its thermal stability, decomposition constants (kd), activation energy (ea), the heat of decomposition (δh), and pre-exponential factor (ad) .
Result of Action
The application of this compound in modifying nano-TiO2 and initiating polymerization has been studied . The structures of the products resulting from these processes were verified by XPS, FT-IR . The results indicated that the new reagent had the characteristics of a coupling agent and initiator .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the number of carbons present in the n-alkane substrate significantly influences the degradation rate of MTBE and accumulation of tert-butyl alcohol (TBA) . Furthermore, the efficiency of MTBE degradation by Acinetobacter sp. strain SL3 did not show an obvious decrease after nine rounds of MTBE replenishment ranging from 0.1–0.5 mmol L−1 .
Properties
IUPAC Name |
tert-butyl(triethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEHKQZNVUOPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)(C)C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619569 | |
Record name | tert-Butyl(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
993-66-8 | |
Record name | tert-Butyl(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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